

Application of Mutanolysin in microbiome sample preparation.

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Compound of Interest

Compound Name: *Mutanolysin*

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Application of Mutanolysin in Microbiome Sample Preparation

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate characterization of microbial communities through next-generation sequencing is fundamental to microbiome research. A critical and often challenging step in this process is the initial sample preparation, specifically the efficient lysis of all microorganisms to release their nucleic acids. Microbial cell walls vary significantly in composition, with Gram-positive bacteria possessing a thick peptidoglycan layer that makes them particularly resistant to lysis by common methods. This resistance can lead to their underrepresentation in sequencing data, introducing significant bias and providing an inaccurate profile of the microbial community.[\[1\]](#)[\[2\]](#)

Mutanolysin, a muralytic enzyme derived from *Streptomyces globisporus*, offers a robust solution to this challenge.[\[3\]](#)[\[4\]](#) It functions as an N-acetyl muramidase, effectively cleaving the essential β -N-acetyl muramyl-(1 \rightarrow 4)-N-acetylglucosamine linkage within the peptidoglycan layer of bacterial cell walls.[\[5\]](#) This action leads to efficient lysis of otherwise recalcitrant Gram-positive bacteria, such as *Listeria*, *Lactobacillus*, *Lactococcus*, and *Streptococcus*. Incorporating **mutanolysin** into DNA extraction protocols can increase the yield of bacterial

DNA, reduce bias against Gram-positive organisms, and provide a more accurate representation of microbial diversity.

Key Applications and Advantages

- Enhanced Lysis of Gram-Positive Bacteria: **Mutanolysin** is highly effective at breaking down the thick peptidoglycan wall of Gram-positive bacteria, many of which are resistant to lysozyme alone.
- Reduced Community Profile Bias: By ensuring more efficient lysis of tough-to-lyse bacteria, **mutanolysin** helps generate a DNA sample that more accurately reflects the true composition of the microbial community.
- Increased DNA Yield: The addition of **mutanolysin**, often as part of an enzyme cocktail or in conjunction with mechanical disruption, can significantly improve the total yield of microbial DNA from complex samples.
- Gentle Lysis Method: As an enzymatic method, **mutanolysin** provides a gentler alternative to harsh mechanical disruption (e.g., bead-beating), which can shear high molecular weight DNA and may be undesirable for long-read sequencing applications.
- Synergistic Activity: **Mutanolysin**'s lytic activity is synergistic with lysozyme; using them in combination can drastically increase the lysis efficiency for a broader range of microorganisms. It is also frequently combined with mechanical methods like bead-beating to maximize DNA extraction from the most challenging samples.

Data Presentation

Quantitative data from studies highlight the impact of including **mutanolysin** in lysis protocols. The following tables summarize key findings on DNA yield and lysis efficiency.

Table 1: Comparison of Mean DNA Yield from Vaginal Microbiome Samples Using Different Lysis Methods

Lysis Pretreatment Method	Mean DNA Yield (ng/µL)	Key Observation
Lysozyme Only (30 min)	16.7	Baseline enzymatic lysis.
Lysozyme Only (16 hours)	17.5	Extended lysozyme incubation provided minimal improvement over short incubation.
Enzyme Cocktail (Lysozyme + Mutanolysin + Lysostaphin, 60 min)	20.8	The enzyme cocktail including mutanolysin produced the highest mean DNA yield.
Lysozyme (30 min) + Bead Beating	11.2	In this specific study, the combination with bead beating resulted in a significantly lower DNA yield.

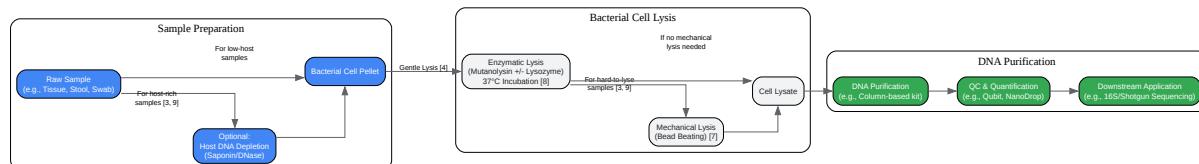
Data adapted from a study on vaginal microbiota profiling. Yields are approximate means for comparison.

Table 2: General Efficacy of Lysis Methods on Different Bacterial Cell Wall Types

Lysis Method	Target Bacteria	Mechanism of Action	Notes
Mutanolysin	Primarily Gram-positive bacteria (e.g., Lactobacillus, Streptococcus, Listeria)	Enzymatic: Cleaves N-acetylmuramyl- β (1-4)-N-acetylglucosamine linkage in peptidoglycan.	More effective than lysozyme for many resistant Gram-positive species.
Lysozyme	Primarily Gram-positive bacteria	Enzymatic: Hydrolyzes β (1-4)-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine.	Less effective on some Gram-positive bacteria; Gram-negative bacteria are less susceptible due to their outer membrane.
Lysostaphin	Staphylococcus species	Enzymatic: Specifically cleaves the pentaglycine cross-bridges in Staphylococcus peptidoglycan.	Often used in enzyme cocktails for samples where Staphylococcus is prevalent.
Bead Beating	Broad-spectrum (Gram-positive and Gram-negative)	Mechanical: Physical shearing and disruption of the cell wall.	Highly effective but can shear DNA into smaller fragments. Its inclusion in protocols has been shown to improve representation of microbial community structure.

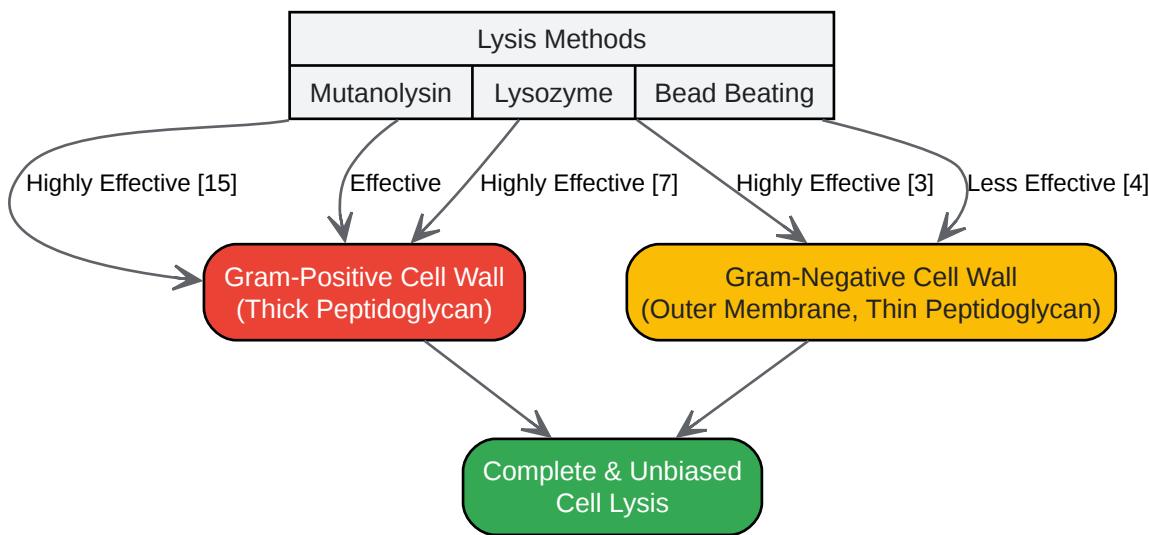
Experimental Workflows and Logical Relationships

The following diagrams illustrate the integration of **mutanolysin** into a typical microbiome sample preparation workflow and the logic behind combining different lysis methods.



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Caption: Experimental workflow for microbiome DNA extraction incorporating **mutanolysin**.



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Caption: Synergistic logic of combining lysis methods for comprehensive bacterial lysis.

Experimental Protocols

The following protocols provide guidelines for the use of **mutanolysin**. Optimization may be required depending on the sample type and specific microbial composition.

Protocol 1: General Enzymatic Lysis of Microbial Pellets

This protocol is suitable for cell pellets from cultures or low-complexity samples.

Materials:

- Bacterial cell pellet
- **Mutanolysin** (e.g., Sigma-Aldrich SAE0092)
- Lysozyme (optional)
- Lysis Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM EDTA, 1.2% Triton X-100)
- Nuclease-free water

Procedure:

- Prepare a fresh **mutanolysin** stock solution (e.g., 5,000 U/mL) in nuclease-free water or an appropriate buffer. Store on ice.
- Resuspend the bacterial cell pellet in 200 μ L of Lysis Buffer.
- Add **mutanolysin** to the resuspended pellet to a final concentration of 50-250 U/mL. If using in combination with lysozyme, add lysozyme to a final concentration of 10-20 mg/mL.
- Vortex briefly to mix.
- Incubate the suspension at 37°C for 30-60 minutes. For very resistant bacteria, the incubation time can be extended.
- After incubation, proceed immediately to your standard DNA extraction and purification protocol (e.g., using a commercial kit). The sample is now ready for the proteinase K and/or chemical lysis steps included in the kit.

Protocol 2: Combined Lysis for Complex Human Tissue Samples (e.g., Biopsies)

This advanced protocol combines host DNA depletion with enzymatic and mechanical lysis to maximize the recovery of microbial DNA from high-background host tissue.

Part 1: Bacterial Enrichment (Host Cell Lysis and DNA Depletion)

- In a 1.5 mL tube, place the tissue biopsy in 500 μ L of sterile PBS. Vortex vigorously for 5 minutes to create a "biopsy wash".
- Transfer the supernatant ("biopsy wash") to a new tube and keep on ice.
- To the original biopsy, add 180 μ L of PBS and 20 μ L of Proteinase K. Incubate at 70°C for 15 minutes with shaking (400 rpm).
- Combine the "biopsy wash" with the digested biopsy. Centrifuge at 10,000 \times g for 10 minutes at 4°C. Discard the supernatant and save the pellet.
- Resuspend the pellet in 100 μ L of a saponin/DNase mix (e.g., 0.0125% Saponin with TURBO DNase). This step selectively lyses remaining host cells.
- Incubate at 37°C for 30 minutes with shaking (400 rpm).
- Add 1.3 mL of sterile PBS, centrifuge at 10,000 \times g for 10 minutes at 4°C, and discard the supernatant.
- Wash the pellet again with 1 mL of PBS, centrifuge, and discard the supernatant. The resulting pellet is enriched with bacterial cells.

Part 2: Combined Enzymatic and Mechanical Lysis

- Prepare bead-beating tubes containing appropriate beads (e.g., 0.1 mm glass beads).
- To the bacterial pellet from Part 1, add 180 μ L of a bead solution buffer (e.g., Solution C1 from Qiagen DNeasy PowerLyzer PowerSoil kit) and 20 μ L of **mutanolysin** solution (to a final concentration of ~0.5 KU/mL).

- Resuspend the pellet thoroughly and transfer the entire volume to the prepared bead-beating tube.
- Incubate at 37°C for 30 minutes to allow for enzymatic digestion.
- Perform a heat shock step at 65-95°C for 10 minutes to further weaken bacterial cell walls.
- Proceed with mechanical disruption using a bead-beater (e.g., MagNA Lyser) at a high setting (e.g., 6400 rpm for 20 seconds, twice, with cooling on ice in between).
- Centrifuge the tubes to pellet the beads and debris.
- Transfer the supernatant (now the cell lysate) to a new tube and proceed with the remainder of the DNA purification protocol according to the manufacturer's instructions.

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